molecular formula C28H41NO6 B12354838 Prostaglandin D2 Dopamine

Prostaglandin D2 Dopamine

Cat. No.: B12354838
M. Wt: 487.6 g/mol
InChI Key: LAUDQVBGQWVXEM-KCTPEUGASA-N
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Description

Historical Perspectives on Eicosanoids and Monoamines

The scientific understanding of Prostaglandin (B15479496) D2 Dopamine (B1211576) is built upon decades of independent research into eicosanoids and monoamines.

Eicosanoids , such as prostaglandins (B1171923), are signaling molecules derived from the oxygenation of 20-carbon fatty acids, most notably arachidonic acid. nih.gov Prostaglandin D2, a principal cyclooxygenase metabolite of arachidonic acid, was identified as a major product of mast cells. caymanchem.comdrugbank.com Its diverse biological roles include inducing sleep, inhibiting platelet aggregation, relaxing vascular smooth muscle, and acting as a potent bronchoconstrictor. caymanchem.comdrugbank.com A landmark discovery in 1982 revealed that microinjecting PGD2 into the preoptic area of rats induced physiological sleep, establishing it as a key neuromodulator. frontiersin.org In the brain, PGD2 is the most abundant prostaglandin and is synthesized by the enzyme lipocalin-type PGD2 synthase (L-PGDS). frontiersin.orgnih.gov

Monoamines are a class of neurotransmitters that includes dopamine, norepinephrine, and serotonin. Dopamine is a crucial catecholamine in the brain, integral to motor control, motivation, reward-motivated behavior, and hormone regulation. caymanchem.com Beyond the central nervous system, dopamine has paracrine functions, controlling vasodilation, insulin (B600854) production, and gastrointestinal motility. caymanchem.comnetascientific.com The study of dopamine's function is inseparable from its receptors, primarily the D1 and D2 receptor subtypes, which mediate distinct intracellular signaling cascades. jneurosci.org

The historical intersection of these fields is observed in findings that catecholamines can act as co-substrates that stimulate the synthesis of prostanoids, hinting at a natural biochemical link between these two classes of molecules. caymanchem.comnetascientific.com

Conceptual Framework of Lipid-Neurotransmitter Conjugates

The creation of a molecule like PGD2-DA falls within the broader conceptual framework of lipid-neurotransmitter conjugates. This area of research explores how covalently linking lipids to neurotransmitters can create novel chemical tools or reveal endogenous signaling pathways. nih.gov

A recognized class of such molecules is the N-acyl conjugates of amino acids and neurotransmitters (NAANs), which have emerged as important mediators in the nervous, vascular, and immune systems. nih.gov These amphipathic molecules, where a fatty acid is linked to a neurotransmitter like dopamine or an amino acid, are being investigated for their potential to modulate G protein-coupled receptors (GPCRs) and ion channels. nih.gov

The rationale for creating PGD2-DA is to provide a specific chemical probe to dissect the complex interplay between PGD2 signaling pathways and dopaminergic systems. caymanchem.comcaymanchem.com By physically linking the two moieties, the conjugate can deliver the prostaglandin component to sites of dopaminergic action or investigate synergistic effects that may arise from co-stimulation of their respective receptors. This concept is supported by the well-documented regulation of neurotransmitter receptors and transporters by the surrounding lipid environment and by direct lipid interactions. nih.govneurology.orgconicet.gov.ar

Research Significance of Prostaglandin D2 Dopamine in Biological Systems

The primary significance of this compound is its use as a specialized research tool. biotrend-usa.com While direct published studies detailing the specific biological effects of the PGD2-DA conjugate are limited, its importance can be inferred from the extensive research on the interactions between the PGD2 and dopamine pathways.

Research has shown that the PGD2 metabolic pathway has profound effects on dopaminergic neurons. The PGD2 metabolite, prostaglandin J2 (PGJ2), is known to be neurotoxic and can induce Parkinson's disease-like pathology in animal models. nih.gov One mechanism for this toxicity is the reduction of catechol-O-methyltransferase (COMT) activity by PGJ2; COMT is a key enzyme that metabolizes dopamine, and its inhibition by PGJ2 can potentiate dopamine's own toxicity. nih.gov

Conversely, dopaminergic signaling can influence prostaglandin synthesis. Stimulation of both D1 and D2 dopamine receptors in the striatum has been shown to trigger the production of Prostaglandin E2 (PGE2). jneurosci.orgnih.gov This newly synthesized PGE2 then acts on its own receptor, EP1, to amplify the original dopamine receptor signaling, creating a positive feedback loop. jneurosci.org

This evidence of intricate crosstalk highlights the utility of a tool like PGD2-DA. It could be used to investigate:

The localized effect of PGD2 on dopamine receptor-expressing cells.

Potential neuroprotective or neurotoxic effects arising from the simultaneous presentation of a prostaglandin and dopamine.

The role of PGD2 signaling in modulating dopamine release or reuptake.

The development of such conjugates allows for a more controlled and targeted approach to unraveling the physiological and pathophysiological roles of lipid-neurotransmitter interactions.

Table 2: Documented Interactions Between Prostaglandin and Dopamine Pathways

Interacting Molecules Effect Biological Context Source
Prostaglandin J₂ (PGJ₂) on Dopaminergic Neurons Induces neurotoxicity; reduces COMT activity, enhancing dopamine toxicity. Neuroinflammation, Parkinson's-like pathology nih.govnih.gov
Dopamine Receptor (D1/D2) Stimulation Induces synthesis and release of Prostaglandin E₂ (PGE₂). Dopaminergic signaling in the striatum jneurosci.orgnih.gov
Prostaglandin E₂ (PGE₂) on Dopamine Signaling Acts on EP1 receptors to amplify both D1 and D2 receptor signaling. Dopaminergic signaling feedback loop jneurosci.org
Catecholamines on Prostanoid Synthesis Stimulate prostanoid synthesis by acting as co-substrates. General biochemical interaction caymanchem.comnetascientific.com

Properties

Molecular Formula

C28H41NO6

Molecular Weight

487.6 g/mol

IUPAC Name

(Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide

InChI

InChI=1S/C28H41NO6/c1-2-3-6-9-21(30)13-14-23-22(25(32)19-26(23)33)10-7-4-5-8-11-28(35)29-17-16-20-12-15-24(31)27(34)18-20/h4,7,12-15,18,21-23,25,30-32,34H,2-3,5-6,8-11,16-17,19H2,1H3,(H,29,35)/b7-4-,14-13+/t21-,22+,23+,25-/m0/s1

InChI Key

LAUDQVBGQWVXEM-KCTPEUGASA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NCCC2=CC(=C(C=C2)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NCCC2=CC(=C(C=C2)O)O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Prostaglandin D2 Dopamine

Prostaglandin (B15479496) D2 Biosynthesis Pathway

The synthesis of Prostaglandin D2 is a sequential process initiated by specific stimuli that trigger the liberation of its precursor, arachidonic acid, from membrane phospholipids. youtube.com This is followed by the catalytic activity of cyclooxygenase enzymes and the final isomerization to PGD2 by specific synthases. nih.gov

Arachidonic Acid Liberation and Cyclooxygenase Activity

The journey from a membrane-bound precursor to the bioactive PGD2 molecule commences with the release of arachidonic acid and its subsequent modification by cyclooxygenase enzymes. This initial phase is the rate-limiting step in prostaglandin biosynthesis. nih.gov

The eicosanoid cascade begins with the activation of phospholipases, which are responsible for cleaving arachidonic acid from the glycerophospholipids that constitute the cellular membrane. bioscientifica.commdpi.com Phospholipase A2 (PLA2) is considered the primary enzyme in this process, acting on the sn-2 acyl bond of membrane phospholipids to release arachidonic acid in a single step. nih.govmdpi.com Various stimuli, including epinephrine, thrombin, and angiotensin II, can positively regulate the activity of phospholipase A2. youtube.com Phospholipase C (PLC) also contributes to this process, albeit through a different mechanism. bioscientifica.com

Once liberated, free arachidonic acid is metabolized by the cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthases. nih.govku.edu There are two main isoforms of this enzyme, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins (B1171923) that are involved in homeostatic functions. nih.govnih.gov In contrast, COX-2 is an inducible enzyme, with its expression being stimulated by pro-inflammatory cytokines and growth factors, implicating it in inflammation and cell growth. bioscientifica.comnih.gov Both isoforms catalyze the conversion of arachidonic acid into Prostaglandin G2 (PGG2) through a cyclooxygenase reaction that incorporates two molecules of oxygen. wikipedia.orgwikipedia.orgtaylorandfrancis.com

Following the formation of PGG2, the same COX enzymes exhibit a peroxidase function, reducing the hydroperoxy group of PGG2 to a hydroxyl group, thereby forming Prostaglandin H2 (PGH2). reactome.orgreactome.orgresearchgate.net This dual catalytic activity of prostaglandin G/H synthase is crucial for the production of PGH2, which serves as an unstable intermediate and a precursor for various prostanoids, including PGD2. wikipedia.orgresearchgate.net PGH2 has a short half-life of approximately 90-100 seconds at room temperature. wikipedia.org

Prostaglandin D2 Synthase Isoforms and PGD2 Formation

The final and committing step in the biosynthesis of PGD2 is the isomerization of PGH2. This reaction is catalyzed by specific enzymes known as Prostaglandin D2 synthases (PGDS). nih.gov

Lipocalin-type PGD2 synthase (L-PGDS) is a key enzyme that catalyzes the conversion of PGH2 to PGD2. nih.govfrontiersin.org This enzyme is a member of the lipocalin superfamily of proteins, which are known to transport small hydrophobic molecules. nih.govproteopedia.org L-PGDS is a glutathione-independent enzyme. genecards.org It is predominantly found in the central nervous system, male genital organs, and the human heart. nih.govnih.gov Within the brain, L-PGDS is localized in oligodendrocytes and arachnoid trabecular cells, where it is coupled with cyclooxygenase to produce PGD2. nih.gov Following its synthesis, L-PGDS is secreted into the cerebrospinal fluid, where it is also known as β-trace protein. nih.gov In addition to its enzymatic activity, L-PGDS can bind to various lipophilic ligands, suggesting a dual role as both a PGD2-producing enzyme and an extracellular transporter. nih.gov

Hematopoietic PGD2 Synthase (H-PGDS)

Hematopoietic prostaglandin D2 synthase (H-PGDS) is a cytosolic enzyme that plays a crucial role in the production of PGD2 in immune and inflammatory cells researchgate.netnih.gov. It is a member of the sigma class of glutathione-S-transferases and requires glutathione as a cofactor for its activity mdpi.comnih.gov. H-PGDS catalyzes the isomerization of Prostaglandin H2 (PGH2) to PGD2 mdpi.comnih.gov. PGH2 itself is an intermediate product formed from arachidonic acid by the action of cyclooxygenase (COX) enzymes.

H-PGDS is predominantly expressed in mast cells, antigen-presenting cells, and Th2 cells researchgate.net. The PGD2 produced by H-PGDS is a key mediator in allergic reactions and inflammatory responses nih.govpnas.org.

The metabolic fate of PGD2 involves both enzymatic and non-enzymatic pathways. PGD2 can be metabolized to various products, including 13,14-dihydro-15-keto-PGD2 (DK-PGD2) nih.gov. It can also undergo dehydration to form J-series prostaglandins, such as PGJ2, which can be further converted to 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) frontiersin.orgnews-medical.netnih.gov.

Key Enzymes in Prostaglandin D2 Biosynthesis
EnzymeFunctionCellular LocationCofactor
Cyclooxygenase (COX)Converts arachidonic acid to Prostaglandin H2 (PGH2)Endoplasmic ReticulumHeme
Hematopoietic PGD2 Synthase (H-PGDS)Isomerizes PGH2 to Prostaglandin D2 (PGD2)CytosolGlutathione

Dopamine (B1211576) Biosynthesis Pathway

Dopamine is a critical neurotransmitter in the brain, involved in a wide range of functions including motor control, motivation, and reward. Its synthesis begins with the amino acid tyrosine plos.org.

Precursor Amino Acids and Rate-Limiting Enzymes

The primary precursor for dopamine synthesis is the amino acid L-tyrosine, which is obtained from dietary sources or synthesized from phenylalanine caymanchem.com. The conversion of L-tyrosine to dopamine involves two key enzymatic steps.

Following its synthesis, L-DOPA is rapidly converted to dopamine through a decarboxylation reaction. This step is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC) frontiersin.org. AADC is a pyridoxal phosphate (vitamin B6) dependent enzyme and is less specific than TH, as it can also decarboxylate other aromatic amino acids frontiersin.org. While not typically the rate-limiting step in dopamine synthesis, AADC activity is crucial for the production of dopamine from L-DOPA.

Enzymes of the Dopamine Biosynthesis Pathway
EnzymeAbbreviationReaction CatalyzedCofactor(s)
Tyrosine HydroxylaseTHL-tyrosine → L-DOPAIron (Fe2+), Tetrahydrobiopterin (BH4), O2
Aromatic L-Amino Acid DecarboxylaseAADC/DDCL-DOPA → DopaminePyridoxal phosphate (Vitamin B6)

Vesicular Packaging and Storage Mechanisms

Once synthesized in the cytoplasm, dopamine is packaged into synaptic vesicles for storage and subsequent release. This process is mediated by the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a protein located on the membrane of synaptic vesicles that actively transports dopamine from the cytosol into the vesicle, a process that is dependent on a proton gradient. This vesicular storage is critical for protecting dopamine from enzymatic degradation in the cytoplasm and for regulating the amount of neurotransmitter available for release into the synapse.

Enzymatic Formation and Metabolism of Prostaglandin D2 Dopamine

The term "this compound" refers to a conjugate of Prostaglandin D2 and dopamine, where the carboxyl group of PGD2 is linked to the amino group of dopamine, forming an amide bond. This compound is available commercially as a research tool. However, there is a lack of scientific evidence for a specific enzymatic pathway responsible for the direct conjugation of PGD2 and dopamine in vivo.

While a dedicated biosynthetic pathway for a PGD2-dopamine amide has not been identified, there are known interactions between the prostaglandin and dopamine systems. For instance, prostaglandin H synthase, the enzyme that produces the precursor for PGD2, has been shown to possess peroxidase activity that can oxidize dopamine to reactive dopamine quinones. This enzymatic oxidation of dopamine by prostaglandin H synthase can lead to the formation of aminochrome and the covalent binding of dopamine to proteins. This represents an indirect interaction where an enzyme in the prostaglandin pathway metabolizes dopamine, but it does not result in the formation of a direct PGD2-dopamine conjugate.

Given the absence of a known enzymatic pathway for its formation, the metabolism of a "this compound" conjugate, if it were to be formed or administered, would likely involve the cleavage of the amide bond, releasing PGD2 and dopamine. These individual components would then be expected to enter their respective, well-established metabolic pathways as described in the sections above.

In Vivo Conjugation Mechanisms

The primary mechanism for the formation of the precursor molecule, N-arachidonoyl dopamine (NADA), involves the direct conjugation of arachidonic acid and dopamine. nih.govresearchgate.net This biosynthesis is not fully elucidated but is understood to occur endogenously in the brain, with notable concentrations found in the striatum, hippocampus, and cerebellum. nih.govwikipedia.org

Two main pathways for NADA biosynthesis have been proposed:

Direct enzymatic conjugation: The primary route is believed to be an enzyme-mediated conjugation of arachidonic acid with dopamine. nih.govresearchgate.net Evidence suggests that fatty acid amide hydrolase (FAAH) may play a role in this process, potentially acting in a reverse direction to its typical hydrolytic function or as part of a larger enzymatic complex. nih.govresearchgate.net

A secondary, less likely pathway: An alternative hypothesis suggested the metabolism of N-arachidonoyl tyrosine to N-arachidonoyl DOPA, followed by decarboxylation to NADA. researchgate.netnih.gov However, studies have indicated that while N-arachidonoyl tyrosine is present endogenously, it does not appear to be a direct precursor for NADA in areas like the striatum. nih.gov

In vitro experiments attempting to form NADA from arachidonoyl-CoA and dopamine with brain homogenates have not been successful, suggesting that this is not the primary biosynthetic route. nih.gov The biosynthesis in the striatum is particularly notable as it is a region with high concentrations of dopamine. nih.gov

Biosynthesis PathwayDescriptionKey Enzymes/FactorsEvidence
Primary Pathway Direct conjugation of arachidonic acid with dopamine.Fatty Acid Amide Hydrolase (FAAH)Supported by in vivo and in vitro assays showing enzyme-mediated conjugation. nih.govresearchgate.net
Alternative Pathway Metabolism from N-arachidonoyl tyrosine.Tyrosine hydroxylase, L-amino acid decarboxylaseConsidered less likely as studies show N-arachidonoyl tyrosine is not a direct precursor. nih.gov

Cyclooxygenase-2 (COX-2) Mediated Synthesis from N-arachidonoyl Dopamine

N-arachidonoyl dopamine (NADA) serves as a substrate for cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostanoids. nih.gov This interaction leads to the formation of a range of prostaglandin-ethanolamide-like compounds, sometimes referred to as prostamides, though in this case, they would be prostaglandin-dopamine amides. nih.gov

The process mirrors the conversion of the endocannabinoid anandamide (N-arachidonoyl ethanolamine) into prostaglandin-ethanolamides by COX-2. nih.govnih.gov The COX-2 enzyme catalyzes the oxidation of the arachidonoyl moiety of NADA, introducing a cyclic endoperoxide group to form a Prostaglandin H2-like dopamine amide (PGH2-dopamine). This intermediate is unstable and can be further converted by specific prostaglandin synthases into various prostaglandin-dopamine amides, analogous to the synthesis of prostaglandins like PGD2, PGE2, and PGF2α. nih.gov

It is important to note that COX-2 shows a remarkable ability to directly oxidize arachidonic acid when it is part of a larger molecule, such as in 2-arachidonoyl-lysophospholipids, a characteristic not shared by COX-1. nih.govnih.gov This suggests a specific role for COX-2 in the metabolism of N-acyl amides like NADA. nih.gov The resulting prostaglandin-dopamine amides are structurally distinct from classical prostaglandins due to the presence of the dopamine moiety instead of a carboxylate group, which may alter their biological activity and metabolic stability. nih.gov

SubstrateEnzymeIntermediate ProductPotential Final Products
N-arachidonoyl dopamine (NADA)Cyclooxygenase-2 (COX-2)Prostaglandin H2-dopamine amideProstaglandin D2-dopamine amide, Prostaglandin E2-dopamine amide, etc.

Metabolic Fate and Degradation Pathways of the Conjugate

The metabolic fate of N-arachidonoyl dopamine (NADA) and its COX-2 derived metabolites is governed by several enzymatic pathways. These pathways are responsible for the inactivation and clearance of these signaling molecules.

Key degradation pathways for NADA include:

Catechol-O-methyltransferase (COMT): As a catecholamine, the dopamine portion of NADA is a substrate for COMT. This enzyme catalyzes the methylation of one of the hydroxyl groups on the catechol ring, forming O-methyl-NADA. nih.gov This modification has been shown to reduce the activity of the molecule at certain receptors, such as TRPV1. nih.gov

Fatty Acid Amide Hydrolase (FAAH): While implicated in the synthesis of NADA, FAAH can also be involved in its degradation by hydrolyzing the amide bond to release arachidonic acid and dopamine. researchgate.netnih.gov

Cytochrome P450 (CYP450): NADA can be metabolized by CYP450 enzymes in liver microsomes, which is a common pathway for the metabolism of other endocannabinoids as well. nih.gov

The prostaglandin-dopamine amides formed by COX-2 activity are also subject to metabolic inactivation. The replacement of the carboxylate group found in classical prostaglandins with a neutral dopamine amide moiety may confer greater metabolic stability. nih.gov For instance, prostaglandin-ethanolamides show decreased oxidation by 15-hydroxyprostaglandin dehydrogenase (15-OH PGDH), a key enzyme in prostaglandin degradation. nih.gov This suggests that NADA-derived prostaglandin-like molecules may have a longer duration of action in vivo compared to their classical prostaglandin counterparts. nih.gov

Degradation PathwayEnzyme(s) InvolvedAction on NADA
Methylation Catechol-O-methyltransferase (COMT)Methylates the catechol group of the dopamine moiety. nih.gov
Hydrolysis Fatty Acid Amide Hydrolase (FAAH)Cleaves the amide bond, separating arachidonic acid and dopamine. researchgate.netnih.gov
Oxidation Cytochrome P450 (CYP450)Oxidizes the NADA molecule. nih.gov

Cellular and Anatomical Distribution of Prostaglandin D2 Dopamine System Components

Tissue and Cell-Specific Localization of Prostaglandin (B15479496) D2

Prostaglandin D2 (PGD2) is a significant lipid mediator that plays a role in a wide array of physiological and pathological processes. Its production and sites of action are widespread throughout the body, with specific localization in both the central nervous system and peripheral tissues.

Within the central nervous system (CNS), PGD2 is the most abundant prostaglandin. asm.org Its distribution is not uniform, with particularly high concentrations found in specific brain regions. nih.gov Studies in the human brain have shown elevated levels of PGD2 in the pineal body, pituitary gland, olfactory bulb, and hypothalamus. nih.govnih.gov The enzyme responsible for PGD2 synthesis, PGD synthase, is also widely distributed throughout the brain. nih.gov

In the spinal cord, PGD2 is also the most prevalent eicosanoid. nih.gov Lipocalin-type PGD synthase (L-PGDS), one of the enzymes that produces PGD2, is abundantly expressed in the spinal cord, thalamus, and brainstem. nih.gov The receptors for PGD2, namely the D-prostanoid receptor 1 (DP1) and D-prostanoid receptor 2 (DP2), have been identified in motor neurons of the adult mouse spinal cord. nih.gov Furthermore, microglia in the spine have been found to produce PGD2 following peripheral nerve injury. mastattack.org

CNS Location Finding
Brain PGD2 is the most abundant prostaglandin. asm.org
Pineal BodyHigh concentration of PGD2. nih.gov
Pituitary GlandHigh concentration of PGD2. nih.gov
Olfactory BulbHigh concentration of PGD2. nih.gov
HypothalamusHigh concentration of PGD2. nih.gov
Leptomeninges of the Basal ForebrainDominant localization of the PGD2 receptor (DP). nih.gov
Spinal Cord PGD2 is the most abundant eicosanoid. nih.gov
Motor NeuronsExpress DP1 and DP2 receptors. nih.gov
MicrogliaProduce PGD2 after nerve injury. mastattack.org

PGD2 is prominently produced by mast cells, which are key players in allergic and inflammatory responses. mastattack.orgnih.gov In addition to mast cells, other immune cells such as T helper type 2 (Th2) cells, basophils, macrophages, and innate lymphoid type 2 cells (ILC2s) are also sources of PGD2. nih.govnih.gov In individuals with asthma, bronchial samples can contain over 150 times the level of PGD2 compared to healthy controls. mastattack.org PGD2 can attract lymphocytes and eosinophils to the airways, contributing to inflammation. mastattack.org

The components of the PGD2 system are also found in various peripheral organs. For instance, L-PGDS is distributed in the male genital organs and the human heart. frontiersin.org In the guinea pig urinary bladder, both DP1 and DP2 receptors are expressed in the trigone, neck, and proximal urethra, with DP1 receptors located on the smooth muscle cells and weaker immunoreactivity in the urothelium. researchgate.net

In the context of reproduction, there is widespread expression of PGD2 synthases in the male reproductive tract, suggesting a role for PGD2 in the development and function of the testes, sperm maturation, and spermatogenesis. bioscientifica.com In humans, PGD2 is also expressed in the placenta, lung, fetal liver, heart, and by various immune cells including mast cells, lymphocytes, and Th2 cells. bioscientifica.com

Peripheral Location Finding
Immune Cells
Mast CellsPredominant producers of PGD2. mastattack.orgnih.gov
Th2 CellsProduce PGD2. nih.govnih.gov
BasophilsProduce PGD2. nih.gov
MacrophagesProduce PGD2. nih.gov
LymphocytesPGD2 is expressed in lymphocytes. bioscientifica.com
Organs
Male Genital OrgansL-PGDS is distributed here. frontiersin.org
HeartL-PGDS is distributed here. frontiersin.org
Urinary BladderDP1 and DP2 receptors are expressed in the trigone, neck, and proximal urethra. researchgate.net
PlacentaPGD2 is expressed here in humans. bioscientifica.com
LungPGD2 is expressed here in humans. bioscientifica.com

Topographical Mapping of Dopaminergic Pathways

Dopaminergic pathways are sets of projection neurons in the brain that synthesize and release the neurotransmitter dopamine (B1211576). wikipedia.org These pathways are crucial for a variety of functions, including movement, cognition, motivation, and reward. wikipedia.orgharvard.edu There are four major dopaminergic pathways in the brain. wikipedia.org

The mesolimbic and mesocortical pathways are often collectively referred to as the mesocorticolimbic system. wikipedia.org Both of these pathways originate in the ventral tegmental area (VTA), which is located in the midbrain. wikipedia.orgnih.gov

The mesolimbic pathway projects from the VTA to the ventral striatum, which includes the nucleus accumbens and the olfactory tubercle. wikipedia.org This pathway is strongly associated with reward, motivation, reinforcement learning, and emotion. wikipedia.orgharvard.edumcgill.ca

The mesocortical pathway also originates in the VTA but projects to the prefrontal cortex. wikipedia.orgmcgill.ca This pathway is involved in cognitive functions, executive functions (such as planning and working memory), and the regulation of emotions. wikipedia.orgpsychopharmacologyinstitute.com

Pathway Origin Projection Primary Functions
MesolimbicVentral Tegmental Area (VTA) wikipedia.orgVentral Striatum (including Nucleus Accumbens) wikipedia.orgReward, motivation, reinforcement learning, emotion. wikipedia.orgharvard.edu
MesocorticalVentral Tegmental Area (VTA) wikipedia.orgPrefrontal Cortex wikipedia.orgCognition, executive functions, emotional regulation. wikipedia.orgpsychopharmacologyinstitute.com

The nigrostriatal pathway is the largest dopaminergic pathway in the brain, containing approximately 80% of the brain's dopamine. psychopharmacologyinstitute.combepharco.com It originates in the substantia nigra pars compacta (SNc) in the midbrain and projects to the dorsal striatum (caudate nucleus and putamen). wikipedia.orgwikipedia.org This pathway is a key component of the basal ganglia motor loop and is critical for the production and control of voluntary movement. harvard.eduwikipedia.org The dopaminergic neurons of this pathway synapse onto GABAergic medium spiny neurons in the striatum. wikipedia.org

Pathway Origin Projection Primary Functions
NigrostriatalSubstantia Nigra pars compacta (SNc) wikipedia.orgDorsal Striatum (Caudate Nucleus and Putamen) wikipedia.orgVoluntary movement, motor planning. harvard.eduwikipedia.org

The tuberoinfundibular pathway is a population of dopamine neurons that project from the arcuate nucleus of the hypothalamus to the median eminence. wikipedia.org From the median eminence, dopamine is released into the portal circulation that connects to the pituitary gland. bepharco.com The primary function of the dopamine released in this pathway is to inhibit the secretion of prolactin from the anterior pituitary gland. wikipedia.orgpixorize.com

Pathway Origin Projection Primary Functions
TuberoinfundibularArcuate Nucleus (Hypothalamus) wikipedia.orgMedian Eminence (Hypothalamus) to the Pituitary Gland bepharco.comwikipedia.orgInhibition of prolactin secretion. wikipedia.orgpixorize.com

Peripheral Dopaminergic Innervation

Evidence supports the existence of a widely distributed dopaminergic innervation throughout the autonomic nervous system. nih.gov Dopamine-containing neurons have been identified in autonomic ganglia, with dopaminergic axons found in organs like the kidney. nih.gov Pharmacological studies have suggested the presence of dopaminergic nerves in the vas deferens, stomach, and mesenteric artery. nih.gov Furthermore, immunohistochemical analysis has identified nerve fibers containing various dopamine receptor subtypes in pulmonary trunks. nih.gov

Table 1: Distribution of Dopamine Receptor Subtypes in Peripheral Nerves
Receptor SubtypeObserved LocationApproximate Percentage of Total Nerve Fibers
D1Pulmonary Nerve Trunks~2-3%
D5Pulmonary Nerve Trunks~5-6%
D2Pulmonary Nerve Trunks~3-5%
D3Pulmonary Nerve Trunks~8-10%
D4Pulmonary Nerve TrunksRare
Data sourced from research on pulmonary trunks. nih.gov

Identified Occurrence of Prostaglandin D2 and Dopamine in Biological Compartments

Both Prostaglandin D2 and dopamine have been measured in various biological fluids and tissues, reflecting their synthesis and release from the cellular locations described above.

Table 2: Occurrence of Prostaglandin D2 and Dopamine in Biological Samples
CompoundBiological CompartmentKey Findings/Context
Prostaglandin D2Cerebrospinal Fluid (CSF)L-PGDS is a major protein in CSF, indicating local synthesis and presence. frontiersin.org
Prostaglandin D2Seminal PlasmaPresence is due to secretion from male genital organs. nih.govfrontiersin.org
Prostaglandin D2Airway FluidsIncreased levels are found in asthmatics, particularly after allergen challenge. iiam.org
Prostaglandin D2Brain TissueConcentrations range from pg/g to ng/g, with high levels in the pineal body and hypothalamus. nih.gov
DopaminePlasmaA high concentration of dopamine is found in plasma, reflecting activity from the adrenal gland and the autonomic nervous system. nih.gov
DopamineUrineDopamine and its metabolites are excreted in urine, which can reflect renal synthesis and function. nih.gov
DopamineBrain TissueConcentrated in specific regions like the substantia nigra, VTA, and striatum. youtube.comphysio-pedia.com
DopaminePeripheral NervesRelatively high concentrations of dopamine and its metabolites are found, supporting the concept of a peripheral dopaminergic system. nih.gov
This table summarizes the presence of each compound in various biological compartments based on cited research. nih.govfrontiersin.orgnih.goviiam.orgyoutube.comphysio-pedia.comnih.govnih.gov

Molecular Mechanisms of Action and Receptor Pharmacology of Prostaglandin D2 Dopamine

Prostaglandin (B15479496) D2 Receptor Subtypes and Ligand Interactions

Prostaglandin D2 (PGD2) is a major prostanoid synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. It exerts a wide range of biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the Prostaglandin D2 Receptor 1 (DP1) and the Prostaglandin D2 Receptor 2 (DP2), also known as Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). nih.govplos.org These two receptors often mediate different and sometimes opposing physiological responses. nih.gov

Prostaglandin D2 Receptor 1 (DP1/PTGDR1) Signaling

The DP1 receptor, encoded by the PTGDR1 gene, is a classic relaxant prostanoid receptor. nih.govwikipedia.org Its activation is primarily associated with vasodilation, inhibition of platelet aggregation, and modulation of immune responses. nih.gov

The signaling cascade of the DP1 receptor is initiated upon the binding of PGD2. This binding event induces a conformational change in the receptor, leading to the coupling and activation of a stimulatory G protein, specifically Gαs. wikipedia.orgpnas.org The activated Gαs subunit then stimulates adenylyl cyclase (AC), an enzyme embedded in the cell membrane. nih.govpnas.org Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). pnas.org The resulting increase in intracellular cAMP levels activates downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates various cellular proteins to elicit a physiological response. nih.gov This signaling pathway is crucial for functions like the regulation of sleep and body temperature. pnas.org In some cellular contexts, DP1 activation has also been shown to cause the mobilization of intracellular calcium. wikipedia.org

ComponentFunctionKey Characteristics
ReceptorDP1 (PTGDR1)G protein-coupled receptor (GPCR)
Primary LigandProstaglandin D2 (PGD2)Endogenous prostanoid
G ProteinGαs (stimulatory)Activates adenylyl cyclase
Primary EffectorAdenylyl CyclaseConverts ATP to cAMP
Second MessengercAMP (cyclic adenosine monophosphate)Activates Protein Kinase A (PKA)
Key Downstream EffectPKA activation, intracellular Ca2+ mobilizationLeads to various cellular responses

Prostaglandin D2 Receptor 2 (DP2/CRTH2/PTGDR2) Signaling

In contrast to DP1, the DP2 receptor (also known as CRTH2) is encoded by the PTGDR2 gene and is phylogenetically distinct from other prostanoid receptors. wikipedia.orgproteinatlas.org It is prominently expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, and plays a significant pro-inflammatory role, particularly in allergic diseases like asthma. plos.orgox.ac.uk

Activation of the DP2 receptor by PGD2 initiates a signaling pathway mediated by an inhibitory G protein, Gαi. nih.govnih.gov The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.gov Concurrently, DP2 activation also triggers the mobilization of intracellular calcium (Ca2+), a response that is sensitive to pertussis toxin, which is characteristic of Gαi-coupled receptor signaling. nih.gov This elevation in intracellular calcium, along with other downstream signaling events such as the activation of phosphatidylinositol-3-kinase (PI3K), contributes to cellular responses like chemotaxis, degranulation, and cytokine production in immune cells. nih.gov

ComponentFunctionKey Characteristics
ReceptorDP2 (CRTH2/PTGDR2)G protein-coupled receptor (GPCR)
Primary LigandProstaglandin D2 (PGD2)And its metabolites (e.g., Δ12-PGJ2) plos.org
G ProteinGαi (inhibitory)Inhibits adenylyl cyclase
Primary EffectorAdenylyl CyclaseInhibited, leading to decreased cAMP
Second MessengerDecreased cAMP, Increased intracellular Ca2+Triggers pro-inflammatory responses
Key Downstream EffectImmune cell chemotaxis and activationAssociated with allergic inflammation

Modulation of Adenylate Cyclase Activity by PGD2

Prostaglandin D2 demonstrates a dual modulatory role on adenylate cyclase (AC) activity, which is entirely dependent on the receptor subtype it engages.

Stimulation via DP1: When PGD2 binds to the DP1 receptor, it activates the Gαs protein, which in turn stimulates AC. This leads to an increase in the synthesis of cAMP. pnas.orgnih.gov Studies have shown that PGD2 can dose-dependently activate adenylate cyclase in a GTP-dependent manner in various tissues. nih.gov

Inhibition via DP2: Conversely, when PGD2 binds to the DP2 receptor, it activates the Gαi protein. This inhibitory G protein directly counteracts the function of AC, resulting in a suppression of cAMP production. nih.gov

Therefore, the net effect of PGD2 on cAMP levels within a specific cell or tissue is determined by the relative expression and activity of DP1 and DP2 receptors. While PGD2-induced increases in cAMP are often associated with inhibitory or relaxant effects, the inability of PGD2 to inhibit mediator release from mast cells despite raising cAMP levels suggests that the signaling can be compartmentalized into distinct intracellular pools. oup.com

Dopamine (B1211576) Receptor Subtypes and Signal Transduction

Dopamine is a critical catecholamine neurotransmitter in the brain, involved in motor control, motivation, reward, and cognitive function. Its physiological effects are mediated through five distinct G protein-coupled receptor subtypes, which are broadly classified into two families: the D1-like receptors (D1 and D5) and the D2-like receptors (D2, D3, and D4). tandfonline.comfrontiersin.org

D1-like Receptor Family Activation (D1, D5)

The D1-like receptor family consists of the D1 and D5 subtypes. The D1 receptor is the most abundant dopamine receptor subtype in the central nervous system. tandfonline.com These receptors are canonically coupled to stimulatory G proteins.

ComponentFunctionKey Characteristics
ReceptorsD1, D5D1-like family
Primary LigandDopamineEndogenous catecholamine
G ProteinsGαs, Gαolf (stimulatory)Gαolf is prominent in the striatum
Primary EffectorAdenylyl CyclaseConverts ATP to cAMP
Second MessengercAMPActivates PKA
Key Downstream EffectActivation of PKA and DARPP-32Generally increases neuronal excitability

D2-like Receptor Family Activation (D2, D3, D4)

The D2-like receptor family includes the D2, D3, and D4 subtypes. These receptors are coupled to inhibitory G proteins of the Gαi/o family and generally exert inhibitory effects on neuronal function. tandfonline.com

Activation of D2-like receptors leads to the inhibition of adenylyl cyclase via the Gαi subunit, resulting in decreased intracellular cAMP levels and reduced PKA activity. nih.gov This is the canonical opposing action to the D1-like receptor pathway. In addition to inhibiting adenylyl cyclase, the activation of D2-like receptors liberates Gβγ subunits from the Gαi/o heterotrimer. These Gβγ subunits can directly modulate the activity of various effector proteins. A prominent action of Gβγ subunits released by D2-like receptor activation is the stimulation of G protein-gated inwardly rectifying potassium (GIRK) channels. tandfonline.comnih.gov The opening of these channels increases potassium conductance, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. nih.govnih.gov This mechanism is a key way D2-like receptors produce their inhibitory effects in the central nervous system and other tissues. nih.gov

ComponentFunctionKey Characteristics
ReceptorsD2, D3, D4D2-like family
Primary LigandDopamineEndogenous catecholamine
G ProteinsGαi/o (inhibitory)Pertussis toxin-sensitive
Primary EffectorsAdenylyl Cyclase, Ion ChannelsInhibits AC, activates K+ channels
Second MessengersDecreased cAMPGβγ subunits also act as signaling molecules
Key Downstream EffectsInhibition of PKA, activation of GIRK channelsGenerally decreases neuronal excitability

Receptor Binding and Signaling Properties of Prostaglandin D2

Prostaglandin D2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the Prostaglandin D2 receptor 1 (DP1) and the Prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) wikipedia.orgpatsnap.comwikipedia.org. The activation of these receptors triggers a cascade of intracellular events that mediate a wide range of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses wikipedia.orgpatsnap.com.

Affinity and Selectivity for Prostaglandin Receptors

Prostaglandin D2 demonstrates a high affinity for both DP1 and DP2 receptors wikipedia.org. However, certain metabolites and synthetic analogs of PGD2 exhibit selectivity for one receptor over the other. For instance, Δ12-PGD2 is a potent and selective agonist for the CRTH2 receptor nih.gov. The structural basis for this selectivity lies in the specific amino acid residues within the ligand-binding pockets of each receptor subtype nih.gov. Research has shown that even minor modifications to the PGD2 molecule can significantly alter its binding affinity and receptor selectivity nih.gov.

CompoundTarget ReceptorAffinity/Potency
Prostaglandin D2 (PGD2)DP1 and DP2High affinity for both
Δ12-PGD2CRTH2Potent and selective agonist
15R-methyl-PGD2 (15mPGD2)CRTH2Higher affinity than PGD2

Affinity and Selectivity for Dopamine Receptors

Currently, there is no direct evidence in the scientific literature to suggest that Prostaglandin D2 or its metabolites bind to and activate dopamine receptors. Dopamine receptors are a distinct family of G protein-coupled receptors that are selectively activated by the neurotransmitter dopamine gu.sefrontiersin.org. The structural requirements for ligand binding to dopamine receptors are significantly different from those for prostaglandin receptors.

Convergent or Divergent Signaling Pathway Activation

The signaling pathways activated by DP1 and DP2 receptors are largely divergent. Activation of the DP1 receptor is coupled to the Gs alpha subunit of the G protein, leading to the stimulation of adenylyl cyclase wikipedia.org. In contrast, the DP2 (CRTH2) receptor couples to the Gi alpha subunit, which inhibits adenylyl cyclase wikipedia.org. This fundamental difference in G protein coupling results in opposing effects on intracellular cyclic AMP levels and downstream signaling cascades.

Dopamine receptors also exhibit divergent signaling. They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors gu.sefrontiersin.org. D1-like receptors typically couple to Gs or Golf to stimulate adenylyl cyclase, while D2-like receptors couple to Gi/o to inhibit its activity nih.govnih.gov. While both PGD2 and dopamine signaling can modulate adenylyl cyclase, they do so through their respective and distinct receptor systems. Any convergence of these pathways would likely occur at the level of downstream effector molecules rather than at the initial receptor-ligand interaction.

Impact on Intracellular Second Messenger Systems (e.g., Cyclic AMP)

As mentioned, the activation of PGD2 receptors has a direct and opposing impact on the intracellular levels of cyclic adenosine monophosphate (cAMP).

DP1 Receptor Activation: Binding of PGD2 to the DP1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels wikipedia.org. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets to mediate the physiological effects of DP1 activation nih.gov.

DP2 (CRTH2) Receptor Activation: Conversely, PGD2 binding to the DP2 receptor inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels wikipedia.org.

Dopamine receptor signaling also profoundly impacts cAMP levels. D1-like receptor activation increases cAMP, while D2-like receptor activation decreases it nih.govnih.gov. The net effect on a cell that expresses both prostaglandin and dopamine receptors would depend on the specific receptor subtypes present, their relative expression levels, and the concentrations of their respective ligands.

ReceptorG Protein CouplingEffect on Adenylyl CyclaseImpact on Intracellular cAMP
DP1GsStimulationIncrease
DP2 (CRTH2)GiInhibitionDecrease
D1-like DopamineGs/GolfStimulationIncrease
D2-like DopamineGi/oInhibitionDecrease

Biological and Physiological Functions of Prostaglandin D2 Dopamine and Its Precursors

Prostaglandin (B15479496) D2 in Physiological Homeostasis

Prostaglandin D2 (PGD2) is a bioactive lipid that plays a significant role in a wide array of physiological processes. nih.govresearchgate.net It is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and is involved in regulating sleep, immune responses, reproduction, and cardiovascular function. researchgate.netscispace.com

Regulation of Sleep Architecture and Circadian Rhythms

Prostaglandin D2 is recognized as a potent endogenous sleep-promoting substance. nih.govmerckmillipore.com Its concentration in the cerebrospinal fluid exhibits a circadian rhythm that is linked to the sleep-wake cycle. nih.gov Research has shown that levels of PGD2 increase with sleep propensity during periods of sleep deprivation. nih.gov

The mechanism of PGD2-induced sleep involves its production by lipocalin-type PGD synthase in the brain's choroid plexus and leptomeninges. nih.govmerckmillipore.com From there, it is secreted into the cerebrospinal fluid and circulates within the brain. nih.gov PGD2 then acts on DP1 receptors located in the ventromedial surface of the rostral basal forebrain. nih.govmerckmillipore.com This interaction is believed to initiate sleep-promoting signals, potentially through the activation of adenosine (B11128) A2A receptive neurons. nih.gov The activation of these receptors leads to the stimulation of neurons in the ventrolateral preoptic area, which in turn may promote sleep by inhibiting the histaminergic arousal system located in the tuberomammillary nucleus. nih.gov

Immune Response Modulation and Inflammatory Processes

Prostaglandin D2 has a complex and sometimes dual role in inflammation and immunity, capable of exerting both pro- and anti-inflammatory effects. semanticscholar.orgresearchgate.net These opposing actions are mediated by its interaction with two distinct receptors: the D prostanoid receptor (DP) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). semanticscholar.org

PGD2 is a key mediator in allergic and inflammatory responses, such as those seen in asthma. researchgate.netbohrium.com It is primarily released by mast cells and eosinophils. researchgate.net The activation of the CRTH2 receptor by PGD2 is associated with pro-inflammatory effects, including the chemotaxis (attraction) of Th2 cells, eosinophils, and basophils to sites of inflammation. nih.gov Conversely, some studies suggest that PGD2 can have anti-inflammatory effects by inhibiting the recruitment of dendritic cells and neutrophils, an action mediated through the DP receptor. semanticscholar.org

The specific role of PGD2 in inflammation can depend on the context, including the animal species, the specific organ, and the nature of the inflammatory stimulus. researchgate.net

ReceptorSignaling PathwayGeneral Effect on InflammationAffected Immune Cells
DP (DP1)Increases intracellular cAMPPrimarily Anti-inflammatoryDendritic cells, Neutrophils
CRTH2 (DP2)Decreases intracellular cAMPPrimarily Pro-inflammatoryTh2 cells, Eosinophils, Basophils, ILC2s

Reproductive System Development and Function

Prostaglandin D2 signaling is involved in numerous reproductive mechanisms in both males and females. bioscientifica.comresearchgate.net

In the male reproductive tract, there is widespread expression of enzymes that synthesize PGD2, suggesting its importance in the development and function of the testes. nih.govbioscientifica.comresearchgate.net Research indicates a role for PGD2 signaling in the differentiation of Sertoli and germ cells within the embryonic testis. bioscientifica.comresearchgate.net Furthermore, it is implicated in spermatogenesis and sperm maturation in the adult. bioscientifica.comresearchgate.net

In the female reproductive system, hematopoietic PGD synthase, an enzyme that produces PGD2, is found in the fallopian tubes and endometrial gland cells. nih.gov PGD2 is thought to contribute to the maintenance of pregnancy by modulating the immune response at the maternal-fetal interface. nih.gov It helps control the balance of T helper type 1 (Th1) and T helper type 2 (Th2) cells and can inhibit the presentation of antigens by dendritic cells. nih.gov

Cardiovascular and Pulmonary System Regulation

Prostaglandin D2 exerts significant effects on the cardiovascular and pulmonary systems. It is a potent bronchoconstrictor, meaning it can cause narrowing of the airways. nih.gov

Its effects on the pulmonary vasculature are complex and can vary between species and with age. nih.govnih.gov In newborn lambs, PGD2 has been shown to lower pulmonary arterial blood pressure, acting as a pulmonary vasodilator. nih.gov This effect diminishes with age, and in older animals, PGD2 can increase pulmonary arterial pressure, causing vasoconstriction. nih.gov Research in awake sheep has demonstrated that the pulmonary vasoconstrictor effect of PGD2 is mediated through the activation of thromboxane receptors. nih.gov

SystemPrimary EffectMediating Receptor (if known)Noteworthy Findings
Pulmonary (Airways)BronchoconstrictionNot specifiedPotent effect observed at lower doses than vascular effects. nih.gov
Pulmonary (Vasculature)Vasoconstriction (in adults)Thromboxane/Endoperoxide (TX/E) ReceptorsEffect is blocked by TX/E receptor antagonists. nih.gov
Pulmonary (Vasculature)Vasodilation (in newborns)Not specifiedEffect is age-dependent and diminishes after the first few days of life. nih.gov
Systemic (Vasculature)VasoconstrictionNot specifiedLeads to an increase in systemic arterial blood pressure. nih.gov

Dopamine (B1211576) in Neurological and Systemic Functions

Dopamine is a crucial neurotransmitter that plays a fundamental role in various functions within the brain and body, including movement, memory, mood, attention, and learning. news-medical.net It is produced by dopaminergic neurons in several areas of the brain, most notably the substantia nigra and the ventral tegmental area (VTA). news-medical.netpatsnap.com

Motor Control and Reward Processing

Motor Control

Dopamine is essential for the proper functioning of the basal ganglia, a group of brain structures that regulate movement. news-medical.netbrainfacts.org The basal ganglia depend on a sufficient supply of dopamine to operate efficiently. news-medical.net Dopamine-producing cells in the substantia nigra communicate with other parts of the basal ganglia to control motor functions. brainfacts.orgphysio-pedia.com

The degeneration and death of these dopamine-containing neurons is the primary cause of Parkinson's disease, a neurodegenerative disorder characterized by symptoms such as tremors, rigidity, and difficulty with movement. brainfacts.orgphysio-pedia.com A deficiency in dopamine in the brain leads to movements that are delayed and uncoordinated. news-medical.net Conversely, an excess of dopamine can cause the brain to trigger unnecessary movements, like repetitive tics. news-medical.net

Reward Processing

Dopamine is a central chemical messenger in the brain's reward system, often referred to as the "motivation molecule." patsnap.com This system is critical for reinforcing behaviors that are essential for survival, such as eating. alliedacademies.org The primary neural circuit involved in reward processing is the mesolimbic dopamine pathway. alliedacademies.orgwikipedia.org

This pathway originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens, a key region in the brain's reward circuit. patsnap.comalliedacademies.orgwikipedia.org When an individual experiences something pleasurable or rewarding, dopamine is released from the VTA into the nucleus accumbens. patsnap.comsimplypsychology.org This release of dopamine reinforces the behavior, increasing the motivation to repeat it. patsnap.comwikipedia.org

Dopamine's role extends beyond just signaling pleasure; it is also crucial for reward prediction. patsnap.comalliedacademies.org The brain learns to anticipate rewards based on past experiences, and dopamine helps to encode the difference between expected and actual outcomes, a process that is fundamental for learning and decision-making. patsnap.comalliedacademies.org

Cognition, Executive Functions, and Affective States

The influence of a Prostaglandin D2 Dopamine conjugate on cognition, executive functions, and affective states is likely to be complex, arising from the distinct yet sometimes overlapping roles of its parent molecules in the central nervous system.

Dopamine's Role in Cognition and Affect: Dopamine is a key neurotransmitter in brain circuits that regulate executive functions, learning, memory, and mood. frontiersin.org Dopaminergic pathways, particularly the mesocortical pathway projecting to the prefrontal cortex, are crucial for working memory and attention. mcgill.ca The anticipation of rewards increases dopamine levels, driving motivation and goal-directed behavior. nih.gov Dysregulation of dopamine signaling is associated with various neuropsychiatric conditions, including attention deficit hyperactivity disorder (ADHD), schizophrenia, and depression, highlighting its importance in maintaining cognitive and emotional homeostasis. nih.govnih.gov

Prostaglandin D2's Role in the Central Nervous System: PGD2 is the most abundant prostaglandin in the brain and is known for its role in promoting sleep and regulating body temperature. wikipedia.orgpatsnap.com It exerts its effects through two primary receptors, DP1 and DP2 (also known as CRTH2). nih.gov Activation of the DP1 receptor has been shown to be neuroprotective against excitotoxic injury. frontiersin.org PGD2's influence on affective states is less direct but may be mediated through its role in neuroinflammation, which is increasingly linked to mood disorders.

Potential Functions of the Conjugate: A this compound conjugate could potentially modulate cognitive and affective states in several ways. The dopamine moiety would be expected to interact with dopamine receptors, influencing executive functions and mood. mcgill.ca The PGD2 component could concurrently modulate neuronal activity and inflammation through its receptors. The conjugation of these two molecules might alter their distribution in the brain, their binding affinity to their respective receptors, or create a novel compound with unique pharmacological properties. For instance, the lipid-soluble prostaglandin tail could potentially facilitate the passage of dopamine across cellular membranes or the blood-brain barrier.

Table 1: Comparison of the Roles of Prostaglandin D2 and Dopamine in Cognition and Affective States

Feature Prostaglandin D2 Dopamine
Primary Role Sleep regulation, neuroinflammation, neuroprotection wikipedia.orgfrontiersin.org Reward, motivation, motor control, focus frontiersin.orgnih.gov
Key Receptors DP1, DP2 (CRTH2) nih.gov D1-like (D1, D5), D2-like (D2, D3, D4)
Impact on Cognition Indirect, potentially through modulation of sleep and inflammation. Direct modulation of working memory, attention, and learning. mcgill.ca
Impact on Affect Indirect, linked to neuroinflammatory processes in mood disorders. Direct regulation of mood and motivation; dysregulation is linked to depression and other mood disorders. frontiersin.org

Neuroendocrine Regulation

Both dopamine and prostaglandins (B1171923) are significant players in the neuroendocrine system. A conjugate of the two could therefore have multifaceted effects on hormonal regulation.

Dopamine as a Neuroendocrine Regulator: Dopamine is a primary inhibitor of prolactin secretion from the anterior pituitary gland. nih.gov Dopaminergic neurons in the hypothalamus release dopamine into the portal system connecting the hypothalamus and pituitary, where it acts on D2 receptors on lactotrophs to suppress prolactin synthesis and release. frontiersin.org Dysregulation of this system can lead to hyperprolactinemia. Dopamine also plays a role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the body's response to stress. biorxiv.org

Prostaglandins in Neuroendocrine Function: Prostaglandins, including those of the E series which are closely related to PGD2, are known to influence the release of hormones from the hypothalamus and pituitary gland. caymanchem.com They can act as intracellular mediators of neuroendocrine control. caymanchem.com

Potential Functions of the Conjugate: The this compound conjugate could potentially act as a dual modulator of neuroendocrine function. The dopamine component would be expected to retain its ability to inhibit prolactin release. nih.gov The PGD2 moiety could simultaneously influence the release of other hypothalamic or pituitary hormones. The conjugate's unique structure might lead to altered potency or duration of action at dopamine and prostaglandin receptors within the neuroendocrine system.

Peripheral Organ System Control

Beyond the central nervous system, both dopamine and PGD2 have significant effects on various peripheral organ systems.

Dopamine's Peripheral Actions: In the periphery, dopamine is involved in the regulation of cardiovascular function, kidney function, and gastrointestinal motility. frontiersin.orgmdpi.com At low doses, it can cause vasodilation and increase renal blood flow and sodium excretion. nih.gov It also plays a role in modulating the immune system. frontiersin.org

Prostaglandin D2's Peripheral Actions: PGD2 is a potent vasodilator and can inhibit platelet aggregation. wikipedia.orgmdpi.com It is also a major product of mast cells and is involved in allergic and inflammatory responses, where it can cause bronchoconstriction. nih.govwikipedia.org

Potential Functions of the Conjugate: A this compound conjugate could exhibit a wide range of effects on peripheral organs. The combined vasodilatory properties of both PGD2 and low-dose dopamine could have a significant impact on blood pressure and blood flow. nih.govmdpi.com The conjugate could also influence renal function and gastrointestinal motility due to the actions of dopamine. mdpi.com Furthermore, its role in the immune system could be complex, integrating the immunomodulatory effects of both its parent molecules.

Functional Significance of this compound as a Bioactive Conjugate

The conjugation of Prostaglandin D2 and dopamine into a single molecule suggests a potential for novel biological activities and functional significance that may differ from the individual actions of its components.

Interplay within Neuro-Immune Networks

The nervous and immune systems are intricately linked, and a this compound conjugate is well-positioned to modulate this cross-talk.

Dopamine in Neuro-Immune Communication: Dopamine receptors are expressed on various immune cells, including T-cells, B-cells, macrophages, and microglia. frontiersin.org Dopamine can modulate cytokine production, lymphocyte activity, and the inflammatory functions of microglia in the brain. nih.govyoutube.com This suggests that dopamine released from nerve terminals can directly influence immune responses.

Prostaglandin D2 in Neuro-Immunity: PGD2 is a key mediator of inflammation. researchgate.net In the brain, it is produced by microglia and can interact with astrocytes, contributing to neuroinflammatory processes. nih.gov The effects of PGD2 can be either pro- or anti-inflammatory depending on the context and the receptor it activates. nih.gov For example, signaling through the DP1 receptor on myeloid cells can have anti-inflammatory effects.

Potential Significance of the Conjugate: The this compound conjugate could act as a potent modulator of neuro-immune interactions. It has the potential to simultaneously target dopamine and prostaglandin receptors on both neurons and immune cells. This could lead to a more coordinated regulation of neuroinflammation than either molecule alone. For instance, the dopamine component could modulate microglial activation state, while the PGD2 component could influence the production of inflammatory mediators.

Contribution to Brain Homeostasis and Peripheral Regulatory Processes

Homeostasis in the brain and peripheral tissues relies on a delicate balance of signaling molecules. A conjugate like this compound could play a role in maintaining this balance.

Dopamine and Homeostasis: Dopamine is crucial for maintaining homeostasis in several brain functions, including motor control and motivation. nih.gov The concept of "dopamine homeostasis" refers to the tight regulation of dopamine levels, and disruptions are linked to various neurological and psychiatric disorders. nih.gov In the periphery, dopamine contributes to the regulation of blood pressure and renal function. frontiersin.org

Prostaglandin D2 and Homeostasis: PGD2 is involved in fundamental homeostatic processes such as sleep regulation and the control of body temperature. wikipedia.org Its role in inflammation is also a key aspect of the body's homeostatic response to injury or infection.

Potential Contribution of the Conjugate: The this compound conjugate could contribute to homeostasis by integrating the functions of its parent molecules. For example, by combining a sleep-promoting molecule (PGD2) with a wakefulness-promoting molecule (dopamine), the conjugate could have a nuanced role in the sleep-wake cycle. In the periphery, its combined effects on the cardiovascular and renal systems could contribute to the maintenance of hemodynamic stability.

Role as an Endogenous Metabolite with Immunomodulatory Effects

If the this compound conjugate is an endogenous metabolite, its formation would represent a specific biochemical pathway for generating a molecule with potent immunomodulatory properties.

Dopamine's Immunomodulatory Profile: Dopamine's effects on the immune system are context-dependent. frontiersin.org Activation of D1-like receptors can have pro-inflammatory effects in some contexts, while D2-like receptor signaling is often associated with anti-inflammatory responses. youtube.com For example, D2 receptor activation can suppress the production of pro-inflammatory cytokines by macrophages. nih.gov

Prostaglandin D2's Immunomodulatory Profile: PGD2 also has dual immunomodulatory roles. nih.gov It is a hallmark of allergic inflammation and can promote the recruitment of certain immune cells. However, it can also have anti-inflammatory effects, such as inhibiting the activation of neutrophils. nih.gov

Potential Immunomodulatory Role of the Conjugate: As a single entity, the this compound conjugate could have a unique immunomodulatory profile. It might selectively activate certain receptor subtypes or signaling pathways, leading to a net pro- or anti-inflammatory effect. The presence of both a lipid and a catecholamine structure could also influence its interaction with immune cells and its role in inflammatory diseases.

Table 2: Summary of Potential Immunomodulatory Effects of the this compound Conjugate

Precursor Receptor Family Known Immunomodulatory Actions Potential Conjugate Effect
Prostaglandin D2 DP1, DP2 (CRTH2) Pro-inflammatory (e.g., recruitment of Th2 cells, eosinophils) and anti-inflammatory (e.g., inhibition of neutrophil activation) effects. nih.gov The conjugate could have a context-dependent immunomodulatory role, potentially favoring either pro- or anti-inflammatory pathways depending on the cellular environment and receptor expression.
Dopamine D1-like, D2-like Modulates cytokine production, T-cell activation, and macrophage function. D2-like receptor activation is often anti-inflammatory. nih.govyoutube.com The dopamine moiety could contribute to an overall anti-inflammatory effect, particularly through D2-like receptors on immune cells. The conjugate might also influence the differentiation of T-helper cell subsets.

Pathophysiological Relevance and Therapeutic Implications of Prostaglandin D2 Dopamine Pathways

Prostaglandin (B15479496) D2 Dysregulation in Disease Pathogenesis

Prostaglandin D2 (PGD2) is a prominent lipid mediator produced primarily by mast cells, but also by other cells like T helper 2 (TH2) cells and dendritic cells. nih.govnih.gov It plays a critical role in a variety of physiological and pathological processes. Dysregulation of PGD2 signaling is implicated in the pathogenesis of numerous diseases, ranging from allergic inflammation to neurodegeneration and cancer. PGD2 exerts its effects through two main G-protein-coupled receptors: the PGD2 receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. nih.govresearchgate.net These receptors often have distinct and sometimes opposing functions, contributing to the complexity of PGD2's role in health and disease. researchgate.net

Inflammatory and Allergic Disorders (e.g., Bronchial Asthma)

Prostaglandin D2 is a key mediator in the pathogenesis of allergic diseases, most notably bronchial asthma. nih.gov During an allergic response, mast cells release large quantities of PGD2, which contributes significantly to airway inflammation. nih.govnih.gov In individuals with asthma, PGD2 levels in bronchial samples can be more than 150 times higher than in healthy controls. mastattack.org PGD2 promotes the characteristic features of asthma by causing bronchoconstriction, vasodilation, and increasing capillary permeability. nih.govresearchgate.net

Its actions are largely mediated through the DP1 and CRTH2 receptors, which are expressed on various immune cells involved in the asthmatic inflammatory cascade, including TH2 cells, eosinophils, basophils, and innate lymphoid cells type 2 (ILCs). nih.govnih.govbohrium.com The activation of the CRTH2 receptor is particularly crucial, as it promotes the chemotaxis and activation of these inflammatory cells into the airways. nih.govbohrium.com This leads to the release of pro-inflammatory cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, which amplify the type 2 immune response, leading to airway hyperresponsiveness, mucus production, and tissue remodeling. nih.govbohrium.com

Mediator/ReceptorKey Roles in Inflammatory and Allergic Disorders
Prostaglandin D2 (PGD2) Potent bronchoconstrictor; increases vascular permeability; recruits inflammatory cells (eosinophils, basophils, TH2 cells). nih.govmastattack.org
CRTH2 (DP2) Receptor Mediates chemotaxis and activation of TH2 cells, eosinophils, and ILCs; promotes release of pro-inflammatory cytokines. nih.govnih.govbohrium.com
DP1 Receptor While CRTH2 is mainly pro-inflammatory, the role of DP1 is more complex, with some studies suggesting it may have immune-suppressive effects. researchgate.net

Neurodegenerative Conditions (e.g., Dopaminergic Neuron Degeneration)

Emerging evidence implicates Prostaglandin D2 in the pathology of neurodegenerative diseases, where neuroinflammation is a key component. PGD2 is the most abundant prostaglandin in the brain, and its levels increase significantly under pathological conditions. nih.govcuny.edufrontiersin.org Chronic neuroinflammation is a central feature of Parkinson's disease (PD), a condition characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). nih.gov

Studies using animal models have shown that the PGD2/J2 signaling pathway is involved in PD-like pathology. nih.gov For instance, microinfusions of PGJ2, a spontaneous metabolite of the highly unstable PGD2, into the SNpc of rats induced progressive dopaminergic neuronal loss, motor deficits, and the activation of microglia and astrocytes, which are hallmarks of neuroinflammation. nih.gov In Alzheimer's disease models and patients, the enzyme for PGD2 synthesis (H-PGDS) and the DP1 receptor are upregulated in microglia and astrocytes associated with senile plaques, suggesting PGD2 is a mediator of plaque-related inflammation. frontiersin.org Furthermore, in vitro studies have shown that PGD2 can directly mediate neuronal damage. researchgate.net These findings suggest that targeting the PGD2 pathway, for example through L-PGDS inhibitors or DP2 receptor antagonists, could represent a novel therapeutic strategy to mitigate neuroinflammation-driven neurodegeneration. nih.gov

Oncological Implications (e.g., Modulation of Tumor Cell Growth)

The role of Prostaglandin D2 in cancer is multifaceted and appears to be context-dependent, with studies demonstrating both tumor-suppressive and, less commonly, tumor-promoting effects. bjbms.orgmdpi.com Several experiments have indicated that PGD2 signaling, often through its receptor PTGDR2 (CRTH2), can inhibit cancer cell survival, proliferation, and migration. bjbms.orgnih.gov Reduced expression of PGD2 has been associated with a poor prognosis in patients with gastric, breast, lung, and pancreatic cancers. bjbms.orgnih.gov

In lung carcinoma, mast cell-derived PGD2 has been identified as an antiangiogenic factor that can limit tumor progression. nih.govpnas.org It can also remodel the tumor microenvironment by regulating the production of cytokines like TNF-α. nih.gov In vitro studies on glioma and non-small cell lung cancer cells have shown that PGD2 can induce apoptosis and alter cell morphology towards a more differentiated, less proliferative state. mdpi.comnih.gov However, the effect can be dose-dependent; for instance, high doses of PGD2 were found to slow glioma proliferation, while low concentrations seemed to stimulate it. mdpi.com This dual role highlights the complexity of the prostaglandin signaling network in oncology. mdpi.comaacrjournals.org

Cancer TypeReported Effect of Prostaglandin D2
Lung Cancer Acts as a tumor suppressor; mast cell-derived PGD2 has anti-angiogenic effects. nih.govpnas.orgfrontiersin.org
Gastric Cancer Reduced PGD2 expression is associated with poor prognosis; inhibits tumor expansion. bjbms.orgmdpi.comnih.gov
Breast Cancer Reduced PGD2 expression linked to poor prognosis. bjbms.orgnih.gov
Ovarian Cancer Suppresses cell migration and invasion in a dose-dependent manner. nih.gov
Glioblastoma Reduced PGD2 levels correlate with low patient survival; high doses can slow proliferation. mdpi.comnih.gov

Dermatological Conditions (e.g., Androgenetic Alopecia)

Prostaglandin D2 has been strongly implicated in the pathogenesis of androgenetic alopecia (AGA), the most common form of hair loss in men. nih.govnih.gov Research has shown that both PGD2 and the enzyme that synthesizes it, prostaglandin D2 synthase (PTGDS), are significantly elevated in the bald scalp of men with AGA compared to haired areas. nih.govnih.gov

Functionally, PGD2 has been identified as a potent inhibitor of hair growth. nih.govwikipedia.org When applied to hair follicles, PGD2 shortens the anagen (growth) phase of the hair cycle and can inhibit hair lengthening. nih.govnih.gov This effect is primarily mediated through the GPR44 receptor (also known as CRTH2 or DP2). nih.govnih.gov The discovery of this pathway has identified PGD2 and its GPR44 receptor as potential therapeutic targets for treating male pattern baldness. nih.govnih.govpracticaldermatology.com Beyond AGA, the PGD2-CRTH2 system is also known to play a significant role in chronic allergic skin inflammation, such as in atopic dermatitis, by promoting the infiltration of inflammatory cells. nih.govnih.gov

Dopaminergic System Dysfunction in Neurological Disorders

The dopaminergic system consists of several pathways in the brain that use dopamine (B1211576) as their primary neurotransmitter. studysmarter.co.ukwikipedia.org These pathways are crucial for regulating a wide range of functions, including motor control, motivation, reward, and cognitive processes. nih.govmdpi.com Dysfunction within this finely tuned system is a central feature of several major neurological and psychiatric disorders. nih.govmdpi.com An imbalance in dopamine signaling, either through insufficient production, impaired release, or altered receptor activity, can lead to severe pathological conditions. nih.govparisbraininstitute.org

Parkinson's Disease Etiology

The primary etiological factor in Parkinson's disease (PD) is the progressive loss of dopamine-producing (dopaminergic) neurons in a specific area of the midbrain called the substantia nigra pars compacta (SNpc). mdpi.comnih.govwww.nhs.uk These neurons form the nigrostriatal pathway, which projects to the dorsal striatum and is essential for controlling movement. nih.govnih.gov

The degeneration of these neurons leads to a profound deficiency of dopamine in the striatum. nih.govwww.nhs.uk This dopamine depletion disrupts the balance of activity between the direct and indirect pathways within the basal ganglia, which are critical for modulating motor output. nih.gov The result is an overactivity of the indirect pathway and reduced activity of the direct pathway, leading to the characteristic motor symptoms of PD: bradykinesia (slowness of movement), resting tremors, rigidity, and postural instability. nih.govnih.gov Symptoms typically emerge only after a substantial loss—around 50% or more—of dopaminergic neurons in the substantia nigra has occurred. www.nhs.uk While the precise cause for the selective loss of these neurons remains unknown, it is believed to involve a combination of genetic susceptibility and environmental factors. www.nhs.uk Decades of research indicate that dysfunction in axonal dopamine release may occur even before significant cell death, suggesting that synaptic impairment is an early event in the disease's progression. oup.com

FeatureDescription in Parkinson's Disease Etiology
Primary Pathology Progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). www.nhs.uk
Key Neurotransmitter Deficiency of dopamine in the striatum. nih.gov
Affected Pathway Degeneration of the nigrostriatal pathway. nih.govnih.gov
Functional Consequence Imbalance of the direct and indirect basal ganglia pathways, leading to impaired motor control. nih.gov
Clinical Manifestation Emergence of motor symptoms (tremor, rigidity, bradykinesia) after substantial neuronal loss. www.nhs.uknih.gov

Attention Deficit Hyperactivity Disorder (ADHD)

Emerging evidence has implicated the PGD2 pathway in the pathophysiology of Attention Deficit Hyperactivity Disorder (ADHD), a neurodevelopmental disorder characterized by inattention, hyperactivity, and impulsivity. The dopamine system has long been a central focus of ADHD research, with dysregulation of dopamine signaling being a key component of its neurobiology wikipedia.org. Recent genetic studies have begun to bridge these two systems, suggesting that PGD2 may influence dopaminergic pathways relevant to ADHD.

A significant finding is the differential expression of the gene for Lipocalin-type Prostaglandin D2 Synthase (L-PGDS), the enzyme responsible for producing PGD2 in the brain. mdpi.complos.org A study comparing gene expression in peripheral blood of patients with ADHD and Bipolar Disorder (BP) found that the expression of the Prostaglandin D2 Synthase (PTGDS) gene was statistically higher in individuals with ADHD. mdpi.complos.orgpnas.org This suggests a potential dysregulation of PGD2 production in ADHD, which may contribute to the disorder's etiology. mdpi.compnas.org PGD2 is known to function as a neuromodulator and trophic factor in the central nervous system, and its altered levels could plausibly impact the development and function of dopamine circuits. plos.org

Further research has identified PTGDS as a candidate gene associated with ADHD through genome-wide association studies (GWAS). plos.org While the precise mechanisms by which elevated PTGDS expression and subsequent PGD2 production influence ADHD symptoms are still under investigation, it is hypothesized that this pathway may interact with and modulate the well-established dopaminergic dysfunction in the disorder.

Research Findings on PTGDS Gene Expression in ADHD
Study FocusPatient PopulationKey FindingPotential ImplicationReference
Differential Gene Expression30 ADHD patients, 9 Bipolar Disorder (BP) patients (aged 7-23)PTGDS gene expression was statistically increased in ADHD patients compared to BP patients (p=0.01).Suggests a possible link between upregulated PGD2 synthesis and the differential etiology of ADHD. mdpi.compnas.org
Candidate Gene AssociationGenome-Wide Association Study (GWAS) dataIdentified PTGDS as a candidate gene associated with ADHD.Reinforces the genetic basis for the involvement of the PGD2 pathway in ADHD pathophysiology. plos.org

Addiction and Substance Use Disorders

The role of the dopamine system, particularly the mesolimbic pathway and dopamine D2 receptors, is central to the neurobiology of addiction. nih.govfrontiersin.org Drugs of abuse commonly increase dopamine levels in reward-related brain regions, leading to reinforcement of drug-taking behavior. nih.gov Chronic substance use leads to neuroadaptations in this system, including a reduction in D2 receptor availability, which is thought to contribute to impulsivity, compulsive drug seeking, and a diminished response to natural rewards. nih.govnih.gov

While the involvement of dopamine in addiction is well-documented, the direct role of the Prostaglandin D2 pathway in modulating these effects is not yet clearly established. Current research has not extensively investigated the interaction between PGD2 signaling and dopamine pathways in the context of substance use disorders. However, based on the known functions of PGD2 in neuroinflammation and neuromodulation, a hypothetical role can be considered.

Given that chronic drug use is associated with neuroinflammatory processes, and PGD2 is a key mediator of inflammation in the brain, it is plausible that PGD2 levels are altered in addiction. Such alterations could, in turn, affect the health and function of dopaminergic neurons, potentially exacerbating the dopamine deficits seen in chronic addiction. The PGD2 system, through its receptors DP1 and DP2, can exert both neuroprotective and neurotoxic effects, suggesting that its influence on the dopamine system in addiction could be complex and context-dependent. nih.gov For instance, activation of the DP1 receptor has been shown to be neuroprotective, which could potentially counteract some of the neurotoxic effects of substances of abuse. nih.gov Conversely, DP2 receptor activation has been linked to pro-inflammatory and neurotoxic outcomes. nih.gov Future research is needed to investigate potential changes in PGD2 and its receptor expression in addiction and to determine whether targeting this pathway could offer new therapeutic strategies for substance use disorders.

Prostaglandin D2 Dopamine in Disease Mechanisms

The interaction between PGD2 and dopamine signaling pathways is implicated in the fundamental mechanisms of several neurological diseases. This section delves into their combined contribution to neuroinflammatory processes, the modulation of neurotransmitter systems, and their hypothesized role in the progression of neurodegenerative disorders.

Contribution to Neuroinflammatory Cascades

Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases, including those characterized by the loss of dopamine neurons, such as Parkinson's disease (PD). The PGD2 signaling pathway is a significant contributor to these neuroinflammatory cascades. PGD2 is the most abundant prostaglandin in the brain, and its levels increase substantially under pathological conditions. nih.gov

In response to inflammatory stimuli, the enzyme cyclooxygenase-2 (COX-2) is induced, leading to the production of prostaglandins (B1171923). nih.gov Specifically, Lipocalin-type PGD2 synthase (L-PGDS) synthesizes PGD2, which can then be non-enzymatically converted to the highly neurotoxic PGJ2. nih.gov Studies using a rat model of neuroinflammation induced by PGJ2 microinfusions into the substantia nigra pars compacta (SNpc), a key area for dopaminergic neurons, have demonstrated a progressive loss of these neurons. This neuronal loss is accompanied by the activation of microglia and astrocytes, hallmark features of neuroinflammation. nih.gov

Research has shown that in this model, the expression of key factors in the PGD2 pathway is significantly altered within dopaminergic neurons themselves. Following PGJ2 treatment, the levels of COX-2, L-PGDS, and the PGD2-catabolizing enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) were all found to be increased in the remaining dopaminergic neurons, while the PGD2 receptor DP2 levels remained unchanged. nih.gov This suggests that dopaminergic neurons are not passive victims of neuroinflammation but are actively involved in the PGD2 signaling cascade that may ultimately contribute to their own demise. nih.gov

Changes in PGD2/J2 Pathway Factors in Dopaminergic (DA) Neurons in a Rat Model of Neuroinflammation
FactorChange in Expression in DA Neurons (PGJ2-treated vs. Control)Significance
Cyclooxygenase-2 (COX-2)IncreasedSuggests a positive feedback loop where PGJ2 enhances the machinery for further prostaglandin synthesis.
Lipocalin-type PGD2 Synthase (L-PGDS)IncreasedIndicates an upregulation of the specific enzyme responsible for PGD2 production within the affected neurons.
PGD2/J2 Receptor 2 (DP2)UnchangedSuggests that changes in ligand or synthesizing enzymes, rather than receptor density, drive the pathology in this model.
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)IncreasedMay represent a compensatory attempt to degrade prostaglandins and resolve the inflammatory signal.

Data derived from a study on a PGJ2-induced rat model of progressive parkinsonian-like pathology. nih.gov

Potential Role in Modulating Neurotransmitter Systems

The PGD2 pathway has the potential to directly modulate neurotransmitter systems, including the dopamine system, through its distinct G-protein-coupled receptors, DP1 and DP2, which often have opposing effects. nih.gov Activation of the DP1 receptor is coupled to Gs protein, leading to an increase in cyclic AMP (cAMP), a signaling molecule known to be involved in neuroprotection. nih.govnih.gov Conversely, the DP2 receptor is coupled to Gi protein, which inhibits cAMP production and is associated with pro-inflammatory and neurotoxic effects. nih.gov

Studies have demonstrated a neuroprotective role for PGD2 signaling through the DP1 receptor. Physiological concentrations of PGD2 were found to rescue neurons from glutamate-induced excitotoxicity in hippocampal cultures. nih.gov This protective effect was mimicked by a DP1-selective agonist and blocked by protein kinase A (PKA) inhibitors, confirming its dependence on the cAMP signaling pathway. nih.gov In contrast, activation of the DP2 receptor was shown to promote neuronal loss. nih.gov

While much of the research on direct prostaglandin modulation of dopamine release has focused on PGE2, the expression of PGD2 receptors on dopaminergic neurons and the profound impact of PGD2 signaling on their survival strongly imply a modulatory role. nih.govcas.cnnih.govcas.cn The balance between DP1 (neuroprotective) and DP2 (neurotoxic) signaling could be a critical factor in determining the functional state and vulnerability of dopaminergic neurons. Dysregulation of this balance, perhaps initiated by an inflammatory event, could alter dopamine neurotransmission and contribute to the onset or progression of dopamine-related disorders.

Hypothesized Involvement in Disease Progression

The involvement of the PGD2-dopamine pathway in neuroinflammatory cascades and its potential to modulate neuronal function provide a strong basis for its hypothesized role in the progression of neurodegenerative diseases like Parkinson's disease. The progressive nature of dopaminergic cell death in PD is a key feature that is difficult to replicate in animal models. nih.gov

The PGJ2-induced rat model of neuroinflammation offers significant insights, as it results in a progressive loss of dopaminergic neurons and the development of parkinsonian-like motor deficits over time. nih.gov This model supports the hypothesis that a sustained neuroinflammatory environment, driven by the PGD2/J2 pathway, can be a key driver of disease progression. The upregulation of COX-2 and L-PGDS within the surviving dopaminergic neurons suggests a self-perpetuating cycle of inflammation and neurotoxicity. nih.gov As more neurons die, the inflammatory response may intensify, leading to a continuous decline in the dopaminergic system.

Furthermore, the study found that this progressive pathology was associated with the formation of intraneuronal protein aggregates, another hallmark of neurodegenerative diseases. nih.gov This suggests that the PGD2/J2 signaling pathway may not only contribute to neuronal death via inflammation but could also play a role in the processes of protein misfolding and aggregation that are central to the progression of these disorders. Therefore, inhibiting key components of this pathway, such as L-PGDS or the DP2 receptor, could represent novel therapeutic strategies to slow or halt the progression of neurodegenerative diseases involving the dopamine system. nih.gov

Advanced Research Methodologies and Experimental Paradigms

Analytical Chemistry Techniques for Quantification and Identification

Accurate and sensitive detection and quantification of Prostaglandin (B15479496) D2 Dopamine (B1211576) are foundational to understanding its pharmacokinetics and distribution. Mass spectrometry-based methods are the gold standard in this regard, offering high selectivity and sensitivity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the analysis of prostaglandins (B1171923) and related compounds from biological fluids. While specific protocols for PGD2 Dopamine are not extensively detailed in public literature, methods for its parent compound, PGD2, provide a strong framework. These methods typically involve reversed-phase chromatography to separate the analyte from other molecules in the sample.

Negative ion electrospray ionization is commonly used for the mass spectrometric detection of prostaglandins. For PGD2, the deprotonated molecule [M-H]⁻ is observed at an m/z of 351. nih.gov Collision-induced dissociation of this precursor ion generates characteristic product ions that are used for identification and quantification through multiple reaction monitoring (MRM). nih.gov Given the structure of PGD2 Dopamine, a similar approach would be adapted, targeting its unique molecular and fragment ion masses.

Table 1: Illustrative HPLC-MS/MS Parameters for Prostaglandin Analysis

Parameter Typical Value/Condition
HPLC System UPLC or standard HPLC system
Column Reversed-phase C18 or Phenyl-Hexyl
Mobile Phase Gradient of acetonitrile (B52724) in ammonium (B1175870) acetate (B1210297) buffer
Ionization Mode Negative Ion Electrospray (ESI-)
MS Analyzer Triple Quadrupole
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (for PGD2) m/z 351

| Product Ion (for PGD2) | m/z 271 |

This table presents typical parameters for prostaglandin analysis that would be adapted for Prostaglandin D2 Dopamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) represents an alternative, highly sensitive method for prostaglandin analysis. A significant drawback of this technique is the requirement for derivatization to make the analytes volatile. nih.govresearchgate.net This multi-step process can be laborious but results in excellent chromatographic separation and sensitivity. nih.gov For PGD2 and its metabolites, this would involve esterification of the carboxyl group and formation of a silyl (B83357) ether from the hydroxyl groups. nih.gov The resulting derivative is then analyzed by GC-MS, often using negative ion chemical ionization for high sensitivity. nih.gov

Application of Stable Isotope-Labeled Internal Standards (e.g., this compound-d4)

The use of stable isotope-labeled internal standards is critical for achieving high accuracy and precision in quantitative mass spectrometry. biopharmaservices.com this compound-d4, a deuterated form of the analyte, serves as an ideal internal standard. researchgate.net It is chemically identical to the unlabeled compound and thus exhibits the same behavior during sample extraction, chromatography, and ionization. biopharmaservices.com However, its increased mass allows it to be distinguished from the endogenous or administered compound by the mass spectrometer.

By adding a known amount of this compound-d4 to a sample at the beginning of the workflow, any loss of analyte during sample preparation or variations in instrument response can be corrected for, leading to highly reliable quantification. nih.gov The use of deuterated standards like PGD2-d4 has been shown to be essential for the accurate measurement of prostaglandins, especially for chemically less stable compounds like PGD2. nih.gov

In Vitro Biological Model Systems

To understand the biological functions and mechanisms of action of this compound, researchers utilize a variety of in vitro model systems. These range from primary cells isolated directly from tissues to immortalized cell lines that provide a more homogenous and reproducible experimental environment.

Primary Cell Cultures (e.g., Neurons, Glia, Immune Cells)

Primary cell cultures offer a model that closely mimics the in vivo physiological state of cells.

Neurons: Studies on primary neurons have shown that PGD2 can induce cell death at high concentrations through its conversion to cytotoxic cyclopentenone prostaglandins. nih.gov The use of PGD2 Dopamine in such cultures could help to dissect the combined or potentially antagonistic effects of the PGD2 and dopamine moieties on neuronal viability and function. Dopamine itself has complex roles in neuronal activity, and D2 receptor activation, for instance, can enhance the firing rate of pyramidal neurons. frontiersin.org

Glia: Glial cells, including astrocytes and microglia, are key players in neuroinflammation. PGD2 produced by activated microglia can interact with receptors on astrocytes, enhancing astrogliosis and demyelination in certain pathological conditions. jneurosci.org Dopamine receptors are also expressed on astrocytes, and their activation can modulate glial cell functions, such as the production of neurotrophic factors. nih.govfrontiersin.org PGD2 Dopamine could be used to investigate the interplay of these two signaling pathways in glial cells.

Immune Cells: Mast cells are a major source of PGD2 in the immune system. mastattack.org PGD2 plays a significant role in mast cell-induced sensitization of vagal afferents. nih.gov The effects of PGD2 Dopamine on primary immune cells would be of interest to understand its role in inflammatory and allergic responses.

Immortalized Cell Lines (e.g., Neuroblastoma Cells, Mast Cell Lines, Endothelial Cells)

Immortalized cell lines provide a convenient and consistent model for studying cellular mechanisms.

Neuroblastoma Cells: Research has demonstrated that PGD2 can inhibit the proliferation of human neuroblastoma cells and induce cytotoxic effects. nih.govnih.gov The SH-SY5Y neuroblastoma cell line is a commonly used model in neuroblastoma research. mdpi.com PGD2 Dopamine could be investigated for its potential anti-neoplastic properties in these cell lines.

Mast Cell Lines: Cell lines such as RBL-2H3 are used to study mast cell degranulation and mediator release. Given that PGD2 is a primary product of mast cells, PGD2 Dopamine could be used to explore feedback mechanisms or other functional roles in these cells. mastattack.org

Endothelial Cells: PGD2 is known to regulate endothelial barrier function. nih.govpreprints.org Studies using human umbilical vein endothelial cells (HUVECs) have shown that PGD2 can enhance barrier integrity. nih.gov The dopamine D2 receptor agonist has also been shown to have protective effects on endothelial cells by counteracting pro-inflammatory and pro-apoptotic signals. plos.org Therefore, PGD2 Dopamine is a relevant compound for studying vascular permeability and inflammation in endothelial cell lines.

Table 2: Summary of In Vitro Models and Potential Research Applications for this compound

Cell Type Model System Potential Research Focus
Neurons Primary Cortical Neurons Investigation of neurotoxicity, neuronal firing, and synaptic transmission.
Glia Primary Astrocytes/Microglia Study of neuroinflammation, gliosis, and neurotrophic factor release.
Immune Cells Primary Mast Cells Elucidation of roles in allergic and inflammatory responses.
Neuroblastoma SH-SY5Y, NB-1 cell lines Assessment of anti-proliferative and cytotoxic effects.
Mast Cells RBL-2H3 cell line Examination of mast cell activation and mediator release pathways.

| Endothelial Cells | HUVECs | Analysis of endothelial barrier function and vascular inflammation. |

Co-culture Systems for Intercellular Communication Studies

While the direct investigation of Prostaglandin D2 (PGD2) and dopamine interactions using co-culture systems is an emerging area, the principles of these methodologies provide a framework for future studies. Co-culture systems are invaluable in vitro tools for examining the communication between different cell types, such as neurons and glial cells (astrocytes and microglia), which are crucial for brain function. nih.govresearchgate.netaxionbiosystems.com

Conceptual Framework:

A typical co-culture setup to study PGD2-dopamine interactions would involve the cultivation of dopaminergic neurons with glial cells. researchgate.netnih.govnih.gov Microglia are a significant source of PGD2 in the brain, particularly under inflammatory conditions. nih.gov By co-culturing microglia with dopaminergic neurons, researchers can investigate how microglial-derived PGD2 influences neuronal function.

Methodological Approaches:

Neuron-Glia Co-cultures: Primary dopaminergic neurons can be cultured with astrocytes or microglia. researchgate.netnih.gov The addition of inflammatory stimuli, such as lipopolysaccharide (LPS), can induce the production of PGD2 by glial cells. Researchers can then measure changes in dopaminergic neuron viability, neurite outgrowth, and dopamine release.

Transwell Systems: To study the effects of secreted factors without direct cell-to-cell contact, Transwell inserts can be used. Glial cells can be cultured in the insert, and dopaminergic neurons in the well below. This allows for the examination of how soluble mediators like PGD2 released by glia affect neuronal function.

Microfluidic Platforms: Advanced microfluidic devices offer precise control over the cellular microenvironment and allow for the study of interactions between small populations of cells in separate but fluidically connected chambers. nih.govrsc.org This technology can be adapted to investigate the localized effects of PGD2 from a source cell population on a target dopaminergic neuron.

Anticipated Research Findings from Co-culture Studies:

Experimental SetupPotential Research QuestionExpected Outcome Metric
Dopaminergic Neuron-Microglia Co-culture + LPSDoes microglial-derived PGD2 affect dopaminergic neuron survival?Neuronal viability assays (e.g., MTT, LDH)
Transwell System: Astrocytes (top), Dopaminergic Neurons (bottom)Does astrocytic PGD2 modulate dopamine release?HPLC or ELISA for dopamine in the neuronal compartment
Microfluidic Platform with PGD2 GradientHow does a PGD2 gradient influence dopaminergic axon guidance?Imaging and quantification of neurite extension and turning

In Vivo Animal Models for Functional Characterization

In vivo animal models are indispensable for understanding the physiological and behavioral consequences of the interaction between PGD2 and dopamine. These models allow for the investigation of complex processes within a living organism, providing insights that cannot be obtained from in vitro studies alone.

Genetically Modified Models (e.g., Receptor Knockouts, Enzyme Overexpression)

Genetically engineered mouse models have been instrumental in dissecting the roles of specific components of the PGD2 and dopamine pathways.

Receptor Knockout Models: Mice lacking specific PGD2 receptors (DP1 or DP2) or dopamine receptors (e.g., D2) are used to determine the necessity of these receptors in mediating the effects of their respective ligands. For instance, studies on DP1 receptor knockout mice have revealed the importance of this receptor in mediating the neuroprotective effects of PGD2 in neonatal hypoxic-ischemic brain injury. elsevierpure.com Similarly, dopamine D2 receptor knockout mice have been shown to develop features of Parkinson's disease, highlighting the critical role of this receptor in dopaminergic neuron function. frontiersin.org

Enzyme Overexpression and Knockout Models: Modifying the expression of enzymes involved in PGD2 synthesis, such as hematopoietic PGD synthase (H-PGDS) and lipocalin-type PGD synthase (L-PGDS), allows for the investigation of the consequences of altered PGD2 levels. Knockout mice for H-PGDS and L-PGDS have been crucial in demonstrating the sources of PGD2 in different physiological and pathological contexts. elsevierpure.comfrontiersin.org For example, H-PGDS has been identified as a key enzyme in microglial PGD2 production in the developing brain. nih.gov Conversely, transgenic mice overexpressing H-PGDS can be used to study the effects of chronically elevated PGD2 levels on the dopaminergic system.

Table of Genetically Modified Models and Key Findings:

ModelGenetic ModificationKey Finding Related to PGD2/Dopamine SystemReference
DP1 Receptor Knockout MouseDeletion of the Ptgdr1 geneIncreased infarct size in neonatal hypoxic-ischemic brain injury, suggesting a neuroprotective role for the PGD2/DP1 pathway. elsevierpure.com
H-PGDS/L-PGDS Double Knockout MouseDeletion of both Hpgds and Lpgds genesSignificantly increased infarct size, indicating the crucial role of endogenous PGD2 in neuroprotection. elsevierpure.com
L-PGDS Knockout MouseDeletion of the Lpgds geneDoes not exhibit allodynia, implicating L-PGDS-derived PGD2 in pain regulation. frontiersin.org

Pharmacological Intervention Studies

Pharmacological studies involve the administration of specific agonists or antagonists to modulate the activity of the PGD2 and dopamine systems. These studies are essential for confirming the roles of specific receptors and for exploring potential therapeutic strategies.

Receptor Antagonists: The use of selective antagonists for DP1, DP2, and dopamine receptors (e.g., D1 and D2 antagonists) can elucidate the contribution of each receptor subtype to a particular physiological or behavioral response. researchgate.netnih.govnih.govnih.govwikipedia.orgdrugbank.comqueensu.canih.gov For example, studies have shown that dopamine D1 and D2 receptor antagonists can block the rewarding effects of certain drugs, highlighting the involvement of these receptors in addiction pathways. queensu.ca

Enzyme Inhibitors: Inhibitors of PGD synthases can be used to reduce the production of PGD2 and assess the consequences. For instance, inhibitors of H-PGDS have shown therapeutic effects in animal models of allergic disease and neuroinflammation. nih.govchemrxiv.org

Behavioral Phenotyping and Neurochemical Analysis

Behavioral tests are used to assess the functional consequences of manipulating the PGD2-dopamine system on complex behaviors. These are often coupled with neurochemical analyses to measure changes in neurotransmitter levels.

Locomotor Activity: The open-field test is commonly used to measure spontaneous locomotor activity, exploration, and anxiety-like behavior. nih.govresearchgate.netcpn.or.krmoodandemotion.orgf1000research.com The dopaminergic system is a key regulator of locomotion, and alterations in PGD2 signaling that impact this system can be detected as changes in movement patterns.

Neurochemical Measurements: Techniques such as in vivo microdialysis and positron emission tomography (PET) can be used to measure extracellular levels of dopamine and its metabolites in specific brain regions of freely moving animals. nih.gov This allows for the direct assessment of how PGD2 or its modulators affect dopamine release and turnover.

Summary of Behavioral and Neurochemical Findings:

InterventionBehavioral TestNeurochemical MeasurementFinding
Dopamine D2 Receptor KnockoutOpen-Field Test-Reduced horizontal locomotor activity. nih.gov
Dopamine D4 Receptor KnockoutNovel Object Test-Reduced exploration of novel stimuli. nih.gov
Pharmacological Dopamine Receptor AntagonismVarious behavioral paradigms-Can modulate anxiety, reward, and locomotor activity. nih.govnih.govnih.govqueensu.ca

Molecular Biology and Biochemical Assays

Molecular and biochemical techniques provide the tools to investigate the cellular and molecular mechanisms underlying the interaction between PGD2 and dopamine at the level of gene and protein expression.

Gene Expression Profiling (e.g., qPCR, RNA-seq)

Gene expression analysis can reveal how PGD2 signaling pathways regulate the transcription of genes involved in dopamine synthesis, transport, and reception.

Quantitative PCR (qPCR): This technique is used to measure the expression levels of specific target genes. nih.govorigene.complos.orgresearchgate.net For example, researchers can use qPCR to determine if PGD2 treatment alters the mRNA levels of tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis), the dopamine transporter (DAT), or dopamine receptors in cultured cells or brain tissue. nih.govnih.gov

RNA-sequencing (RNA-seq): RNA-seq provides a comprehensive, unbiased analysis of the entire transcriptome. biorxiv.orgnih.gov This powerful technique can be used to identify novel genes and pathways that are regulated by PGD2 in dopaminergic neurons or in brain regions rich in dopamine, such as the striatum and ventral tegmental area.

Potential Gene Expression Analysis in PGD2-Dopamine Research:

Experimental ConditionTechniquePotential Target Genes/Pathways
Dopaminergic cells treated with PGD2qPCRTH, SLC6A3 (DAT), DRD1, DRD2
Striatal tissue from H-PGDS overexpressing miceRNA-seqDopaminergic signaling pathway, neuroinflammation pathways, synaptic plasticity genes
Ventral tegmental area tissue after PGD2 administrationRNA-seqGenes related to reward, motivation, and addiction

Protein Expression and Localization Studies (e.g., Western Blot, Immunofluorescence)

To understand the biological impact of the Prostaglandin D2 component of the conjugate, it is crucial to identify where its synthesizing enzymes and receptors are located. Western Blot and Immunofluorescence are key techniques for this purpose.

Western Blot is used to detect and quantify specific proteins in a tissue sample. For instance, researchers use this method to measure the amount of Prostaglandin D2 synthase (PTGDS), the enzyme that catalyzes the conversion of Prostaglandin H2 into Prostaglandin D2. rndsystems.comnovusbio.comwikipedia.org In a typical experiment, tissue lysates (e.g., from the brain or heart) are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific to PTGDS. rndsystems.com The detection of a band at the correct molecular weight (approximately 21-26 kDa) confirms the presence of the enzyme. rndsystems.combiocompare.com

Table 1: Example Western Blot Data for PTGDS Expression This interactive table simulates representative data from a Western Blot experiment comparing PTGDS protein levels in different tissue lysates.

Tissue Sample PTGDS Band Intensity (Arbitrary Units) Interpretation
Brain (Caudate Nucleus) 1.52 High Expression
Heart 1.15 Moderate Expression
Liver (HepG2 cells) 0.88 Moderate Expression novusbio.com

Immunofluorescence provides spatial information, allowing researchers to visualize the location of proteins within cells and tissues. This technique is critical for localizing the receptors that PGD2 binds to, such as the DP1 and DP2 receptors. oup.com For example, studies have used immunofluorescence to show that in lung tissue, DP1 receptors are present in airway epithelial cells, while DP2 receptor expression increases after viral infection and co-localizes with specific immune cells. oup.com This involves treating tissue sections with primary antibodies against the DP1 or DP2 receptor, followed by a secondary antibody tagged with a fluorescent dye, which can then be visualized under a microscope. oup.com

Enzymatic Activity Assays (e.g., PGD Synthase Activity)

Understanding the rate of Prostaglandin D2 synthesis is fundamental to studying its physiological roles. Enzymatic activity assays are designed to measure the functional activity of PGD synthase (PGDS). There are two main types of this enzyme, the lipocalin-type (L-PGDS) and the hematopoietic type (H-PGDS), and assays can distinguish between them. labm.comnih.gov

These assays typically provide the enzyme with its substrate, Prostaglandin H2 (PGH2), and measure the rate of PGD2 production. labm.comnih.gov The amount of PGD2 formed can be quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or advanced techniques such as liquid chromatography-mass spectrometry (LC-MS-MS). interscienceinstitute.comnih.gov Such assays are essential for screening potential inhibitor drugs that could target PGD2 production in diseases like allergic inflammation. labm.comnih.gov

Table 2: Sample Data from a PGDS Enzymatic Activity Assay This interactive table displays hypothetical results from an assay measuring the effect of an inhibitor on H-PGDS activity.

Inhibitor Concentration (nM) Rate of PGD2 Production (pmol/min/mg protein) % Inhibition
0 (Control) 150.4 0%
10 112.8 25%
50 60.1 60%

Second Messenger Measurement (e.g., Cyclic AMP Quantification)

When Prostaglandin D2 binds to its primary receptor, DP1, it triggers a response inside the cell. The DP1 receptor is a G protein-coupled receptor that, when activated, typically stimulates the enzyme adenylyl cyclase. wikipedia.org This enzyme increases the concentration of an intracellular signaling molecule, or "second messenger," known as cyclic adenosine (B11128) 3',5'-monophosphate (cyclic AMP or cAMP). cellsignal.com

Measuring changes in cAMP levels is a direct way to assess the functional activity of the PGD2-DP1 signaling pathway. nih.gov Researchers can treat cells (e.g., human umbilical vein endothelial cells) with a DP1 agonist and quantify the resulting cAMP production using competitive immunoassays, such as ELISA or radioimmunoassay. cellsignal.comnih.govcreighton.edu An increase in cAMP levels following stimulation indicates a functional signaling pathway. Conversely, the signaling of D2-like dopamine receptors, the other component of the conjugate, is known to downregulate the production of cyclic AMP. psychopharmacologyinstitute.com

Table 3: Illustrative Results of cAMP Quantification This interactive table shows example data from an experiment measuring cAMP levels in cells after stimulation with a DP1 receptor agonist.

Treatment Condition Intracellular cAMP (nM) Fold Change vs. Basal
Basal (Unstimulated) 2.5 1.0
DP1 Agonist (1 µM) 11.5 4.6 nih.gov
DP1 Agonist + PKA Inhibitor 11.3 4.5

Q & A

Q. What experimental approaches are recommended for determining the binding affinity of ligands to dopamine D2 receptors in vitro?

Radioligand displacement assays using [³H]spiperone or [³H]raclopride are standard. Protocols involve membrane preparation from transfected cells or brain tissue, incubation with varying ligand concentrations, and filtration to separate bound/free ligands. Data analysis via Scatchard plots or nonlinear regression (e.g., GraphPad Prism) calculates Kd and Bmax. For reproducibility, ensure batch-to-batch consistency in receptor sources and validate assay conditions with positive controls like haloperidol .

Q. How should researchers design studies to investigate the functional selectivity (biased signaling) of dopamine D2 receptor agonists?

Employ cell-based assays measuring cAMP inhibition (Gi/o pathway) and β-arrestin recruitment. Use bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET) techniques for real-time monitoring. Compare Emax and EC50 values across pathways to quantify bias factors. Validate findings with D2 receptor knockout models or selective pathway inhibitors (e.g., pertussis toxin for Gi/o) to confirm mechanism-specific effects .

Q. What methodological considerations are critical when synthesizing dopamine D2 receptor-selective analogues for pharmacological studies?

Optimize substituent positions on the phenyl ring and amine moiety to enhance D2 affinity over D3/D4. Use computational docking (e.g., AutoDock Vina) to predict binding poses in the orthosteric site. Validate selectivity via competitive binding assays across receptor subtypes (IC50 ratios). Purify compounds via HPLC (>95% purity) and confirm structures via NMR/mass spectrometry. Include stability tests under physiological pH and temperature .

Advanced Research Questions

Q. How can conflicting results in meta-analyses of DRD2 polymorphisms and neuropsychiatric disorders be systematically addressed?

Apply stratified analysis by ethnicity, diagnostic criteria (e.g., DSM-5 vs. ICD-11), and genotyping methods (TaqMan vs. sequencing). Assess publication bias via funnel plots and Egger’s test. Use random-effects models to account for heterogeneity (I² >50%). Conduct sensitivity analyses excluding low-quality studies (Jadad score <3) and adjust for multiple testing (Bonferroni correction). Replicate findings in prospective cohort studies .

Q. What protocols ensure stable dissolution of dopamine receptor ligands for in vitro neurochemical studies?

Prepare stock solutions in DMSO (≤5% final concentration) and dilute in assay buffer containing 0.1% bovine serum albumin (BSA) to prevent aggregation. For hydrophobic compounds, use co-solvents like PEG300 (40%) and Tween-80 (5%) with brief sonication (30 sec at 25°C). Verify solubility via dynamic light scattering (DLS) and store aliquots at -80°C to prevent oxidation. Include vehicle-only controls to rule out solvent artifacts .

Q. How do researchers differentiate between tonic and phasic dopamine signaling effects on D2 receptor-mediated behaviors in vivo?

Combine fast-scan cyclic voltammetry (FSCV) in the striatum for real-time dopamine measurement with microinjection of receptor-specific antagonists (e.g., eticlopride for D2). Use operant conditioning paradigms with variable interval reinforcement schedules to dissociate motivational (tonic) vs. motor (phasic) components. Correlate electrochemical signals with behavioral output using cross-correlation analysis .

Q. What structural biology techniques are most effective for resolving dopamine D2 receptor-ligand interactions at atomic resolution?

Cryo-electron microscopy (cryo-EM) of D2-Gi protein complexes stabilized by nanobodies provides 2.8–3.2 Å resolution. Perform mutagenesis targeting extracellular loop 2 (ECL2) and transmembrane helix 5 (TM5) to validate interaction sites. Compare with D3/D4 receptor crystal structures to identify selectivity determinants. Use molecular dynamics simulations (>100 ns) to assess conformational changes upon ligand binding .

Data Analysis & Contradiction Resolution

Q. What statistical frameworks are optimal for analyzing dose-response relationships in dopamine D2 receptor activation studies?

Fit data to a four-parameter logistic model (Hill equation) using nonlinear least-squares regression. Calculate Hill slopes to detect cooperativity (nH ≠1). For partial agonists, normalize responses to a full agonist (e.g., quinpirole). Use Bayesian information criterion (BIC) to compare one-site vs. two-site binding models. Report 95% confidence intervals for EC50/IC50 values .

Q. How should researchers validate in silico predictions of prostaglandin-D2/D2 receptor interactions experimentally?

Perform site-directed mutagenesis on predicted binding residues (e.g., Asp114³·³² in TM3). Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd). Cross-validate with functional assays (cAMP or ERK1/2 phosphorylation). Compare binding free energy calculations (MM/PBSA) with experimental ΔG values from isothermal titration calorimetry (ITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.